Methyl N-benzyl-N-methyl-L-leucinate Methyl N-benzyl-N-methyl-L-leucinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17901723
InChI: InChI=1S/C15H23NO2/c1-12(2)10-14(15(17)18-4)16(3)11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t14-/m0/s1
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

Methyl N-benzyl-N-methyl-L-leucinate

CAS No.:

Cat. No.: VC17901723

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-benzyl-N-methyl-L-leucinate -

Specification

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name methyl (2S)-2-[benzyl(methyl)amino]-4-methylpentanoate
Standard InChI InChI=1S/C15H23NO2/c1-12(2)10-14(15(17)18-4)16(3)11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t14-/m0/s1
Standard InChI Key RYSFWQGFBFJKFI-AWEZNQCLSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)OC)N(C)CC1=CC=CC=C1

Introduction

Methyl N-benzyl-N-methyl-L-leucinate is a chemical compound that has garnered attention in various fields, particularly in pharmaceutical research and peptide synthesis. This compound is a derivative of the amino acid leucine, with modifications that enhance its reactivity and stability in chemical reactions. The presence of both benzyl and methyl groups attached to the nitrogen atom of leucine provides unique properties that make it valuable in synthetic organic chemistry.

Synthesis and Preparation

The synthesis of Methyl N-benzyl-N-methyl-L-leucinate typically involves several steps, starting with L-leucine. The process includes protecting the amine group with a benzyl carbamate (Cbz) group, followed by methylation of the nitrogen atom. The methyl esterification of the carboxyl group completes the synthesis. This compound can be prepared using various protecting groups and alkylation methods to achieve high purity and yield.

Applications in Research

Methyl N-benzyl-N-methyl-L-leucinate is utilized in several areas of research:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in peptide-based drug development, enhancing drug efficacy and stability.

  • Biochemical Research: It is used in studies related to protein synthesis and enzyme activity, providing insights into metabolic pathways and cellular functions.

  • Peptide Synthesis: The compound acts as a building block in synthesizing peptides, which are crucial in drug development and biological research.

Comparison with Similar Compounds

Methyl N-benzyl-N-methyl-L-leucinate can be compared with other derivatives of leucine, such as N-Cbz-N-methyl-L-leucine and N-Boc-N-methyl-L-leucine. The choice of protecting group (e.g., Cbz vs. Boc) affects the compound's reactivity and stability in different chemical environments.

CompoundProtecting GroupMethylationApplications
Methyl N-benzyl-N-methyl-L-leucinateBenzylYesPharmaceutical and peptide synthesis
N-Cbz-N-methyl-L-leucineBenzyl carbamate (Cbz)YesPeptide synthesis
N-Boc-N-methyl-L-leucinetert-Butyloxycarbonyl (Boc)YesPeptide synthesis

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